molecular formula C16H16O4 B1622428 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde CAS No. 299936-09-7

3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde

Cat. No. B1622428
CAS RN: 299936-09-7
M. Wt: 272.29 g/mol
InChI Key: LNQIKBGBWCHRFN-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde, also known as MPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPEB belongs to the class of benzaldehyde derivatives and has been found to exhibit promising results in various research studies.

Mechanism of Action

3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde acts by binding to the allosteric site of mGluR5, which enhances the receptor's activity. This leads to the activation of downstream signaling pathways, resulting in the modulation of various neurological functions such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde has been found to have various biochemical and physiological effects on the body. It has been shown to enhance synaptic plasticity, which is essential for learning and memory. 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde has also been found to have anti-inflammatory properties and can reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde in lab experiments are its high potency and selectivity towards mGluR5. It also has a good pharmacokinetic profile, making it suitable for in vivo studies. However, the limitations of using 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde are its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

The potential therapeutic applications of 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde are vast, and there is still much research to be done. Some of the future directions for research include investigating its role in treating other neurological disorders, such as depression and anxiety. Additionally, the development of more potent and selective allosteric modulators of mGluR5 could lead to the development of more effective treatments for neurological disorders.
Conclusion:
In conclusion, 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its role in treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia has been extensively studied. 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde acts as a positive allosteric modulator of mGluR5, leading to the modulation of various neurological functions. While there are limitations to its use in lab experiments, the potential therapeutic applications of 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde are vast, and there is still much research to be done in this area.

Scientific Research Applications

3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde has been extensively studied for its potential therapeutic applications in various research studies. One of the significant areas of research has been its role in treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde has been found to act as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is involved in regulating various neurological functions.

properties

IUPAC Name

3-methoxy-4-(2-phenoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-16-11-13(12-17)7-8-15(16)20-10-9-19-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQIKBGBWCHRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397661
Record name 3-methoxy-4-(2-phenoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde

CAS RN

299936-09-7
Record name 3-methoxy-4-(2-phenoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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